Home > Products > Screening Compounds P64864 > 4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid -

4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Catalog Number: EVT-4289241
CAS Number:
Molecular Formula: C28H21BrN4O6
Molecular Weight: 589.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(5-(4-bromophenyl)-3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105) is a synthetic organic compound belonging to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. [] It is a novel compound designed to selectively target specific subtypes of NMDA receptors, particularly those containing GluN2C or GluN2D subunits. [] These subtypes are found in the central nervous system and play a role in synaptic plasticity, learning, and memory. []

Synthesis Analysis
  • Building blocks: The molecule contains a pyrazoline ring, a quinoline moiety, and a butanoic acid chain. These structures could be synthesized separately and then linked through reactions like Knoevenagel condensation, cyclization, and amide bond formation. [] []
Mechanism of Action

DQP-1105 acts as a non-competitive antagonist of NMDA receptors. [] This means it inhibits the receptor's function without directly competing with the agonist (glutamate) for the binding site. []

  • Pregating step: Research suggests that DQP-1105 inhibits a pregating step in the receptor activation process. [] This means it likely binds to a site distinct from the glutamate binding site and prevents a conformational change needed for channel opening.
  • Subunit selectivity: DQP-1105 exhibits high selectivity for GluN2C- and GluN2D-containing NMDA receptors over other subtypes. [] This selectivity is attributed to specific amino acid residues in the lower lobe of the GluN2 agonist binding domain. []

4-(5-(4-Bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

Compound Description: DQP-1105 is a novel N-methyl-d-aspartate (NMDA) receptor antagonist. Studies have shown that DQP-1105 exhibits high selectivity for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits [, ]. This selectivity makes DQP-1105 a potential therapeutic agent for conditions associated with GluN2C and GluN2D activity.

Properties

Product Name

4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Molecular Formula

C28H21BrN4O6

Molecular Weight

589.4 g/mol

InChI

InChI=1S/C28H21BrN4O6/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)30-21)22-15-23(16-6-9-19(10-7-16)33(38)39)32(31-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,30,37)(H,35,36)

InChI Key

PGMWDMLBQGYSIS-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.